molecular formula C6H4BClF2O2 B1456716 4-Chloro-2,3-difluorophenylboronic acid CAS No. 1160561-28-3

4-Chloro-2,3-difluorophenylboronic acid

Cat. No. B1456716
M. Wt: 192.36 g/mol
InChI Key: QADBJOSUOMFYHK-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorophenylboronic acid is a boronic acid derivative . It is used as an intermediate for pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . Its average mass is 192.356 Da and its monoisotopic mass is 191.996094 Da .


Chemical Reactions Analysis

4-Chloro-2,3-difluorophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .

Scientific Research Applications

Crystal Structure Analysis

Shimpi, Seethalekshmi, and Pedireddi (2007) explored the crystal structures of various halophenylboronic acids, including 4-chlorophenylboronic acid. They found significant roles for interactions such as O−H···O and C−H···X in crystal packing, and the presence of water molecules in the structures led to the formation of three-dimensional structures with channels. This research highlights the structural complexity and potential applications of these compounds in crystal engineering and materials science Shimpi, Seethalekshmi, & Pedireddi, 2007.

Vibrational Spectra and DFT Simulations

Kurt (2009) conducted experimental and theoretical studies on the vibrational spectra of 4-chlorophenylboronic acid. By combining Fourier transform Raman and infrared spectroscopy with Hartree–Fock and density functional calculations, the research provided insights into the molecular structure and vibrational properties of the compound. Such studies are crucial in understanding the physicochemical properties of boronic acids for various scientific applications Kurt, 2009.

Synthesis and Catalysis Applications

Ding Yuqiang (2011) reported the synthesis of 2-(2,4-Difluorophenyl)pyridine via a Suzuki cross-coupling reaction using 2,4-difluorophenylboronic acid. This study showcases the application of such boronic acids in facilitating cross-coupling reactions, which are fundamental in the synthesis of various organic compounds Ding Yuqiang, 2011.

Fluorescence Quenching Studies

Geethanjali, Nagaraja, and Melavanki (2015) examined the fluorescence quenching of boronic acid derivatives, including a chloro variant. This study is significant in understanding the photophysical properties of these compounds, which can be leveraged in sensor technology and material science Geethanjali, Nagaraja, & Melavanki, 2015.

Environmental and Wastewater Treatment

In environmental science, the study of chlorophenols, including 4-chlorophenol, has been important for understanding the degradation mechanisms in wastewater treatment. For instance, Hadi et al. (2020) investigated the synergistic degradation of 4-chlorophenol using various treatment systems, contributing to better methods for removing toxic compounds from wastewater Hadi et al., 2020.

Sensor Development

The development of sensors using boronic acids has also been explored. Sun et al. (2021) utilized 4-carboxyphenylboronic acid to prepare fluorescent carbon dots for sensing benzo[a]pyrene in water, demonstrating the potential of boronic acid derivatives in developing sensitive and selective sensors for environmental monitoring Sun et al., 2021.

Safety And Hazards

4-Chloro-2,3-difluorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBJOSUOMFYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OP Kuehm, JA Hayden, SL Bearne - Biochemistry, 2023 - ACS Publications
Mandelate racemase (MR) catalyzes the Mg 2+ -dependent interconversion of (R)- and (S)-mandelate by stabilizing the altered substrate in the transition state (TS) by ∼26 kcal/mol. …
Number of citations: 3 pubs.acs.org

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